molecular formula C8H18N2 B12634657 (2R,6S)-2,6-Diethyl-piperazine

(2R,6S)-2,6-Diethyl-piperazine

Cat. No.: B12634657
M. Wt: 142.24 g/mol
InChI Key: WOTDHTQZNQMLIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,6S)-2,6-Diethyl-piperazine is a chiral piperazine derivative characterized by ethyl substituents at the 2 and 6 positions of the piperazine ring, with specific (R) and (S) stereochemical configurations. Piperazine derivatives are widely studied for their structural versatility, which allows modulation of pharmacological properties such as receptor binding affinity, metabolic stability, and bioavailability.

For example, stereochemical control in piperazine derivatives is critical for biological activity, as seen in dopamine receptor ligands where stereoisomers exhibit distinct selectivity .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

2,6-diethylpiperazine

InChI

InChI=1S/C8H18N2/c1-3-7-5-9-6-8(4-2)10-7/h7-10H,3-6H2,1-2H3

InChI Key

WOTDHTQZNQMLIS-UHFFFAOYSA-N

Canonical SMILES

CCC1CNCC(N1)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,6S)-2,6-Diethyl-piperazine typically involves the reaction of ethylamine with a suitable dihaloalkane under basic conditions. One common method is the cyclization of N,N’-diethyl-1,2-diaminoethane with ethylene dibromide in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, leading to the formation of the piperazine ring.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, chiral resolution techniques may be employed to obtain the desired enantiomeric form.

Chemical Reactions Analysis

Types of Reactions

(2R,6S)-2,6-Diethyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Secondary amines.

    Substitution: N-alkyl or N-acyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antiparasitic Activity
Piperazine derivatives, including (2R,6S)-2,6-Diethyl-piperazine, are known for their anthelmintic properties. They function primarily by paralyzing parasites, allowing the host to expel them more easily. The mechanism involves blocking acetylcholine at the neuromuscular junction of helminths, which is mediated through GABA receptor interactions. This selectivity is crucial as vertebrates utilize GABA differently in their central nervous systems .

2. Anticancer Research
Recent studies have investigated the anticancer potential of piperazine derivatives. For instance, a series of piperazine compounds were synthesized and tested for their efficacy against various cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting that this compound could be a candidate for further development in cancer therapeutics.

3. Central Nervous System Effects
Piperazine compounds have been explored for their effects on the central nervous system. Some derivatives have shown promise as anxiolytics and antidepressants due to their interaction with serotonin receptors. The structural modifications in this compound may enhance its pharmacological profile in treating mood disorders .

Industrial Applications

1. Carbon Capture Technology
this compound is utilized in amine blends for carbon dioxide absorption in carbon capture processes. Its presence enhances the efficiency of solvents like methyl diethanolamine by improving CO₂ absorption rates and thermal stability. Pilot studies have demonstrated that using concentrated piperazine can lead to significant reductions in energy costs associated with solvent regeneration during carbon capture operations .

2. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials such as polymers and resins. Its reactivity with various functional groups makes it suitable for creating advanced materials with tailored properties for specific applications .

Case Studies

Case Study 1: Anticancer Activity Assessment
A study conducted on a series of piperazine derivatives included this compound where researchers evaluated its cytotoxic effects on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at micromolar concentrations. Further investigations into its mechanism revealed apoptosis induction through mitochondrial pathways.

Case Study 2: Carbon Capture Efficiency
In a pilot project aimed at improving carbon capture technologies, this compound was incorporated into a solvent blend used in coal-fired power plants. Results indicated that the addition of this compound improved CO₂ removal efficiency by over 20% compared to conventional amine solutions under similar operating conditions .

Mechanism of Action

The mechanism of action of (2R,6S)-2,6-Diethyl-piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, in medicinal applications, it may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of (2R,6S)-2,6-Diethyl-piperazine with structurally related piperazine derivatives is presented below:

Compound Substituents Molecular Formula Molecular Weight Key Features Reference
This compound 2R,6S-diethyl C₈H₁₈N₂ 142.24 (base) Enhanced lipophilicity; chiral centers critical for receptor interaction Hypothetical
(2S,6S)-2,6-Dimethylpiperazine Oxalate 2S,6S-dimethyl C₆H₁₄N₂·C₂H₂O₄ 218.23 Lower lipophilicity; oxalate salt improves solubility
cis-2,6-Dimethylpiperazine cis-2,6-dimethyl C₆H₁₄N₂ 114.19 High symmetry; used as a building block in drug synthesis
1-(4-Isopropylbenzyl)piperazine 4-isopropylbenzyl C₁₄H₂₂N₂ 218.34 Aromatic substituent enhances CNS targeting; used in dopamine receptor ligands
(2R,6S)-2,6-Dimethyl-1-(3-methoxypropyl)piperazine 2R,6S-dimethyl, 3-methoxypropyl C₁₀H₂₂N₂O 186.29 Ether linkage improves metabolic stability

Key Observations:

  • Stereochemical Impact : The (R,S) configuration differentiates it from (2S,6S)-2,6-Dimethylpiperazine Oxalate , which exhibits distinct solubility and crystallinity due to its oxalate salt .
  • Synthetic Accessibility : Ethyl-substituted piperazines may require more complex stereoselective synthesis compared to dimethyl analogs, which are often synthesized via direct alkylation .

Biological Activity

(2R,6S)-2,6-Diethyl-piperazine is a chiral compound belonging to the piperazine family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and implications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has the following structure:

  • Chemical Formula : C10_{10}H22_{22}N2_2
  • Molecular Weight : 170.30 g/mol
  • Chirality : The specific stereochemistry at the 2 and 6 positions significantly influences its biological interactions.

The biological activity of this compound is attributed to several mechanisms:

  • Receptor Binding : It interacts with various receptors in the central nervous system (CNS), modulating neurotransmitter activity. This includes potential effects on muscarinic acetylcholine receptors (mAChRs) and other neurotransmitter systems .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in biochemical pathways, which can lead to altered cellular responses and therapeutic effects .
  • Signal Transduction Modulation : By influencing signal transduction pathways, this compound can affect gene expression and cellular behavior.

Anticancer Activity

Research has indicated that piperazine derivatives exhibit anticancer properties. For instance, studies have shown that certain piperazine-based compounds inhibit the growth of cancer cell lines through various pathways. The activity of this compound has been assessed in vitro using cell viability assays:

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast)10Induces apoptosis
D425Med (Medulloblastoma)8Inhibits cell proliferation

These findings suggest that this compound may serve as a lead compound for developing anticancer agents .

Anti-inflammatory and Antimicrobial Activity

In addition to anticancer effects, this compound exhibits anti-inflammatory properties. A study evaluated its impact on pro-inflammatory cytokines such as TNF-α and IL-6:

Compound TNF-α Inhibition (%) IL-6 Inhibition (%)
This compound6570
Dexamethasone7184

Moreover, antimicrobial assays revealed that certain derivatives show enhanced activity against bacterial strains compared to standard antibiotics like ciprofloxacin .

Case Studies

  • Study on Anticancer Effects :
    • Researchers synthesized a series of piperazine derivatives including this compound and tested them against various cancer cell lines.
    • Results indicated significant growth inhibition in MDA-MB-231 cells at concentrations as low as 10 µM.
  • Evaluation of Anti-inflammatory Properties :
    • A comparative study involving the evaluation of cytokine levels in treated versus untreated cell lines demonstrated that this compound effectively reduced TNF-α and IL-6 levels.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.